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Compound of Interest

Compound Name: Antimony triethoxide

Cat. No.: B078292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and
characterization of triethoxyantimony (Sb(OCH2CHs)s), also known as antimony(lll) ethoxide.
This organometallic compound serves as a valuable precursor and catalyst in various chemical
transformations and materials science applications. This document outlines detailed
experimental protocols, summarizes key quantitative data, and describes analytical methods
for purity assessment, tailored for professionals in research and development.

Synthesis of Triethoxyantimony

Triethoxyantimony can be synthesized through several routes, primarily from antimony(lll)
chloride (SbCls) or antimony(lll) oxide (Sb203). The most common and effective laboratory-
scale method involves the reaction of antimony(lll) chloride with an alkoxide source, such as
sodium ethoxide, or with ethanol in the presence of a base to neutralize the hydrochloric acid
byproduct.

Synthesis from Antimony(lll) Chloride and Sodium
Ethoxide

This method relies on a salt metathesis reaction, where the chloride ligands on antimony are
exchanged for ethoxide groups. The reaction is typically carried out in an anhydrous solvent to
prevent hydrolysis of the reactants and products.
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Experimental Protocol:

e Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux

condenser, a mechanical stirrer, and a dropping funnel, dissolve 23 g (1.0 mol) of sodium

metal in 500 mL of absolute ethanol. The reaction is highly exothermic and produces

hydrogen gas; therefore, it must be conducted in a well-ventilated fume hood with

appropriate safety precautions. The dissolution is complete when all the sodium has reacted.

o Reaction with Antimony(lll) Chloride: Cool the freshly prepared sodium ethoxide solution to

0-5 °C in an ice bath. While stirring vigorously, slowly add a solution of 75.9 g (0.33 mol) of

antimony(lll) chloride dissolved in 200 mL of anhydrous diethyl ether or toluene from the

dropping funnel. The addition rate should be controlled to maintain the reaction temperature

below 10 °C.

o Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture

to warm to room temperature and stir for an additional 2-3 hours. A white precipitate of

sodium chloride will form.

« |solation of the Product: Filter the reaction mixture under an inert atmosphere (e.g., nitrogen

or argon) to remove the sodium chloride precipitate. Wash the precipitate with two 50 mL

portions of anhydrous diethyl ether or toluene to ensure complete recovery of the product.

e Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced

pressure using a rotary evaporator. The resulting crude triethoxyantimony is a colorless to

pale yellow liquid.

Reactant/Prod Molecular Molar Mass (
Moles Mass (g)

uct Formula g/mol )
Antimony(I1l)

_ SbCls 228.13 0.33 75.9
Chloride
Sodium Na 22.99 1.0 23.0
Ethanol C2Hs0OH 46.07 - 500 mL
Triethoxyantimon Theoretical Yield:

Sb(OCH:CHs)s  256.94
y

84.8 g
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Table 1: Stoichiometry for the synthesis of triethoxyantimony from antimony(lIl) chloride and
sodium ethoxide.

Synthesis from Antimony(lll) Chloride and Ethanol with
a Base

An alternative method involves the direct reaction of antimony(lll) chloride with ethanol in the
presence of a base, such as ammonia or a tertiary amine (e.g., triethylamine), to neutralize the
HCI formed during the reaction.[1]

Experimental Protocol:

e Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a gas inlet/outlet, dissolve 75.9 g (0.33 mol) of antimony(lll) chloride in
500 mL of a dry, inert solvent such as toluene or hexane.

» Addition of Ethanol: Slowly add 46.1 g (1.0 mol) of absolute ethanol from the dropping funnel
while stirring the mixture.

« Introduction of Base: Cool the reaction mixture to 0-5 °C. Bubble anhydrous ammonia gas
through the solution or slowly add 101 g (1.0 mol) of triethylamine. The base will react with
the generated HCI to form ammonium chloride or triethylammonium chloride, which
precipitates from the solution.

o Reaction Completion and Isolation: After the addition of the base is complete, stir the
reaction mixture at room temperature for 2-3 hours. Filter the mixture under an inert
atmosphere to remove the salt precipitate.

¢ Solvent Removal: Remove the solvent from the filtrate by distillation or under reduced
pressure to obtain crude triethoxyantimony.
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Reactant/Prod Molecular Molar Mass ( ol Mass (g) /
oles

uct Formula g/mol) Volume (mL)
Antimony(I1l)

) SbCls 228.13 0.33 75.9¢9
Chloride
Ethanol C2HsOH 46.07 1.0 46.1 g (58.4 mL)
Ammonia NHs 17.03 ~1.0 -
Triethoxyantimon Theoretical Yield:

Sb(OCH2CH3)3 256.94 -

y 84.8 g

Table 2: Stoichiometry for the synthesis of triethoxyantimony from antimony(lll) chloride and
ethanol with a base.

Purification of Triethoxyantimony

Crude triethoxyantimony is typically purified by vacuum distillation to remove any remaining
solvent, unreacted starting materials, and byproducts. Due to its moisture sensitivity, all
purification steps should be conducted under anhydrous conditions.

Experimental Protocol: Vacuum Distillation

o Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. The
apparatus should include a round-bottom flask for the crude product, a short-path distillation
head, a condenser, and a receiving flask. It is crucial to use a vacuum pump capable of
reaching the required pressure.

« Distillation: Transfer the crude triethoxyantimony to the distillation flask. Apply a vacuum and
gently heat the flask using a heating mantle or an oil bath.

o Fraction Collection: Collect the fraction that distills at the appropriate boiling point and
pressure. Triethoxyantimony has a reported boiling point of 95 °C at 11 mmHg and 71-73 °C
at 0.5 Torr.[2][3] It is advisable to collect a small forerun and then the main fraction in a
separate, pre-weighed receiving flask.
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o Storage: The purified triethoxyantimony should be stored under an inert atmosphere (e.g., in
a sealed ampoule or a Schlenk flask) to prevent decomposition due to moisture.

Property Value

Boiling Point 95 °C @ 11 mmHg[2]
Boiling Point 71-73 °C @ 0.5 Torr[3]
Density 1.513 g/mL at 25 °C
Refractive Index (n20/D) 1.495

Table 3: Physical properties of triethoxyantimony.

Analytical Characterization and Purity Assessment

The identity and purity of the synthesized triethoxyantimony should be confirmed using various
analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the structure of
triethoxyantimony.

e 1H NMR: The proton NMR spectrum is expected to show a quartet corresponding to the
methylene protons (-OCH:-) and a triplet for the methyl protons (-CHs) of the ethoxy groups.
The integration of these signals should be in a 2:3 ratio.

e 13C NMR: The carbon NMR spectrum should exhibit two distinct signals, one for the
methylene carbon and one for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in
triethoxyantimony. The spectrum should display strong absorption bands corresponding to C-H
and C-O stretching vibrations of the ethoxy groups. The absence of a broad O-H stretching
band (around 3200-3600 cm~1) would indicate the absence of ethanol and water, confirming
the purity of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed to assess the purity of the distilled triethoxyantimony and to identify
any volatile impurities. The gas chromatogram should show a single major peak corresponding
to triethoxyantimony. The mass spectrum will provide information about the molecular weight
and fragmentation pattern of the compound, further confirming its identity.

Visualizing the Workflow

The general workflow for the synthesis and purification of triethoxyantimony can be visualized
as follows:

Antimony(lll) Chloride
+ Sodium Ethoxide/Ethanol & Base

NMR Spectroscopy
(H, =C)

Click to download full resolution via product page

Synthesis, Purification, and Analysis Workflow

Safety Considerations

e Antimony Compounds: Antimony and its compounds are toxic. Handle antimony(lll) chloride
and triethoxyantimony in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including gloves, safety goggles, and a lab coat.
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e Sodium Metal: Sodium reacts violently with water. Handle with care under anhydrous

conditions.

e Anhydrous Solvents: Diethyl ether is extremely flammable. Toluene and hexane are
flammable. Work in a fume hood away from ignition sources.

e Vacuum Distillation: Ensure that the glassware used for vacuum distillation is free of cracks

or defects to prevent implosion. Use a safety shield.

This guide provides a detailed framework for the synthesis and purification of
triethoxyantimony. Researchers should always consult relevant safety data sheets (SDS) and
perform a thorough risk assessment before carrying out any of the described procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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